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Compound of Interest

Compound Name:
S-2-N-Cbz-Propane-1,2-diamine

hydrochloride

Cat. No.: B592081 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

mono- and di-Cbz-protected 1,3-propanediamine. These compounds are valuable

intermediates in organic synthesis, particularly in the development of pharmaceuticals and

other bioactive molecules where the controlled introduction of a propanediamine moiety is

required. The carboxybenzyl (Cbz) protecting group offers stability under a range of conditions

and can be selectively removed, making it a cornerstone in modern synthetic chemistry.

Core Physicochemical Properties
The properties of mono- and di-Cbz-protected 1,3-propanediamine are summarized below.

These tables provide key data for researchers handling these compounds in a laboratory

setting.

Mono-Cbz-Protected 1,3-Propanediamine
Systematic Name: Benzyl (3-aminopropyl)carbamate Common Names: N-Cbz-1,3-

diaminopropane, 3-(Benzyloxycarbonylamino)propylamine CAS Number: 46460-73-5
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Property Value Source

Molecular Formula C₁₁H₁₆N₂O₂ [1]

Molecular Weight 208.26 g/mol [1]

Appearance Solid, semi-solid, or liquid

Melting Point 185-189 °C [2]

Boiling Point 368.2 °C at 760 mmHg [2]

Density 1.109 g/cm³ [2]

Flash Point 176.5 °C [2]

pKa (predicted) ~10-11 (for the primary amine) General primary amine pKa

Solubility
Soluble in organic solvents,

moderately soluble in water.
[3]

Di-Cbz-Protected 1,3-Propanediamine
Systematic Name: Dibenzyl propane-1,3-diylbiscarbamate CAS Number: 18807-68-6

Property Value Source

Molecular Formula C₁₉H₂₂N₂O₄ [4]

Molecular Weight 342.4 g/mol [4]

Appearance White solid
Inferred from similar

compounds

Solubility

Expected to be soluble in

many organic solvents and

poorly soluble in water.

Inferred from structure

Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of Cbz-protected

propanediamines. While public databases indicate the existence of spectral data, complete
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datasets are not always readily available. Below is a summary of expected and reported

spectral characteristics.

Mono-Cbz-Protected 1,3-Propanediamine (Benzyl (3-
aminopropyl)carbamate)

¹H NMR: Expected signals include those for the aromatic protons of the benzyl group

(around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), and the aliphatic protons

of the propanediamine backbone. The methylene group adjacent to the carbamate nitrogen

will appear at a different chemical shift than the methylene group adjacent to the free amine.

¹³C NMR: Expected signals include those for the aromatic carbons, the benzylic carbon, the

carbonyl carbon of the carbamate (around 156 ppm), and the three aliphatic carbons of the

propanediamine chain.

IR Spectroscopy: Characteristic peaks are expected for N-H stretching of the amine and

amide, C=O stretching of the carbamate (around 1690 cm⁻¹), and aromatic C-H stretching.

[5]

Di-Cbz-Protected 1,3-Propanediamine (Dibenzyl
propane-1,3-diylbiscarbamate)

¹H NMR: Expected signals will be similar to the mono-protected version but without the

signals corresponding to a free amine. The two Cbz groups should give rise to overlapping

signals for the aromatic and benzylic protons. The propanediamine backbone protons will

show distinct multiplets.

¹³C NMR: PubChem contains a reference to a ¹³C NMR spectrum for this compound.[4]

Expected signals would include the aromatic carbons, the benzylic carbons, the carbonyl

carbons of the carbamates, and the aliphatic carbons of the propanediamine chain.

IR Spectroscopy: PubChem contains a reference to a vapor phase IR spectrum.[4] Key

absorptions would include N-H stretching of the carbamate, C=O stretching, and aromatic C-

H stretching.

Experimental Protocols
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The following are general experimental protocols for the synthesis of mono- and di-Cbz-

protected 1,3-propanediamine.

Synthesis of Mono-Cbz-Protected 1,3-Propanediamine
This procedure involves the selective protection of one of the amino groups of 1,3-

diaminopropane.

Materials:

1,3-Diaminopropane

Benzyl chloroformate (Cbz-Cl)

A suitable base (e.g., sodium bicarbonate, triethylamine)

A suitable solvent (e.g., dichloromethane, tetrahydrofuran/water)

Procedure:

Dissolve 1,3-diaminopropane in the chosen solvent system. An excess of the diamine is

often used to favor mono-protection.

Cool the solution in an ice bath.

Slowly add a solution of benzyl chloroformate (1 equivalent or slightly less) to the stirred

diamine solution.

Add the base to neutralize the HCl byproduct.

Allow the reaction to warm to room temperature and stir for several hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, perform an aqueous workup to remove the excess diamine and salts.

Extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography or recrystallization.

Synthesis of Di-Cbz-Protected 1,3-Propanediamine
This procedure aims to protect both amino groups of 1,3-diaminopropane.

Materials:

1,3-Diaminopropane

Benzyl chloroformate (Cbz-Cl) (at least 2 equivalents)

A suitable base (e.g., sodium carbonate, triethylamine)

A suitable solvent (e.g., dichloromethane, tetrahydrofuran/water)

Procedure:

Dissolve 1,3-diaminopropane in the chosen solvent.

Add the base to the solution.

Cool the mixture in an ice bath.

Slowly add at least two equivalents of benzyl chloroformate.

Allow the reaction to warm to room temperature and stir until completion, as monitored by

TLC.

Perform an aqueous workup.

Extract the product with an organic solvent.

Dry the organic layer and concentrate under reduced pressure.

Purify the product by recrystallization or column chromatography.
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Visualizations
Experimental Workflow: Synthesis of Cbz-Protected
Propanediamine
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General Synthesis Workflow for Cbz-Protected Propanediamine
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Caption: General workflow for the synthesis of Cbz-protected propanediamine.
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Logical Relationship: Cbz Protection and Deprotection

Cbz Protection and Deprotection Cycle
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Caption: The cycle of Cbz protection and deprotection of an amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b592081?utm_src=pdf-body-img
https://www.benchchem.com/product/b592081?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b592081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. echemi.com [echemi.com]

2. m.molbase.com [m.molbase.com]

3. Benzyl carbamate - Wikipedia [en.wikipedia.org]

4. Dibenzyl propane-1,3-diylbiscarbamate | C19H22N2O4 | CID 274162 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. rsc.org [rsc.org]

To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of
Cbz-Protected Propanediamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592081#physicochemical-properties-of-cbz-
protected-propanediamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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